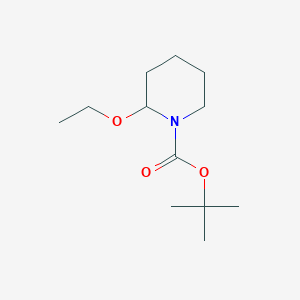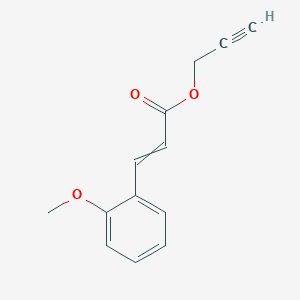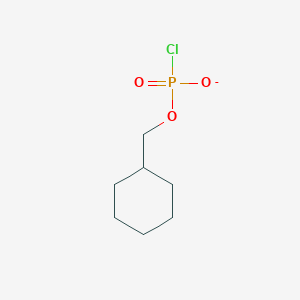
Chloro(cyclohexylmethoxy)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(cyclohexylmethoxy)phosphinate is an organophosphorus compound characterized by the presence of a chloro group, a cyclohexylmethoxy group, and a phosphinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chloro(cyclohexylmethoxy)phosphinate typically involves the reaction of cyclohexylmethanol with phosphorus trichloride (PCl₃) in the presence of a base. The reaction proceeds through the formation of an intermediate phosphite, which is then chlorinated to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(cyclohexylmethoxy)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chloro(cyclohexylmethoxy)phosphinate has several applications in scientific research:
Biology: Investigated for its potential as a bioisosteric group in drug design.
Medicine: Explored for its antibacterial and antiviral properties.
Industry: Utilized in the production of flame retardants and plasticizers .
Wirkmechanismus
The mechanism of action of chloro(cyclohexylmethoxy)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also affects cell signaling pathways by interacting with receptors and altering their function .
Vergleich Mit ähnlichen Verbindungen
Phosphonates: Compounds with a similar phosphorus moiety but different substituents.
Phosphinates: Other phosphinate derivatives with varying alkyl or aryl groups
Uniqueness: Chloro(cyclohexylmethoxy)phosphinate is unique due to its specific combination of a chloro group and a cyclohexylmethoxy group, which imparts distinct chemical properties and reactivity compared to other phosphinates and phosphonates .
Eigenschaften
CAS-Nummer |
114517-15-6 |
|---|---|
Molekularformel |
C7H13ClO3P- |
Molekulargewicht |
211.60 g/mol |
IUPAC-Name |
chloro(cyclohexylmethoxy)phosphinate |
InChI |
InChI=1S/C7H14ClO3P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10)/p-1 |
InChI-Schlüssel |
FNBDQBRXDDUUSR-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)COP(=O)([O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


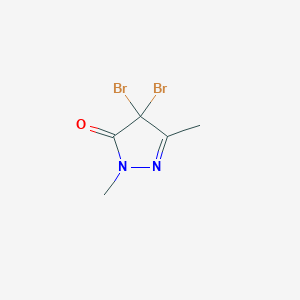
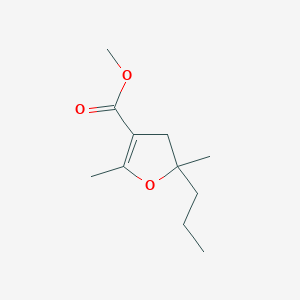
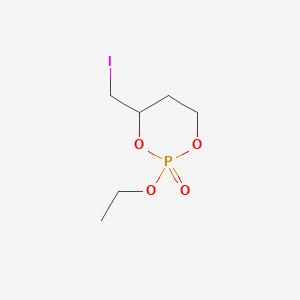

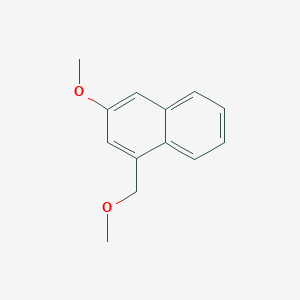
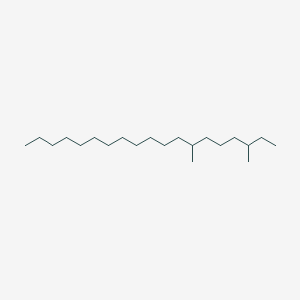

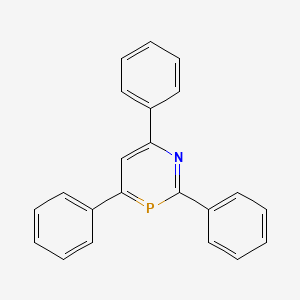
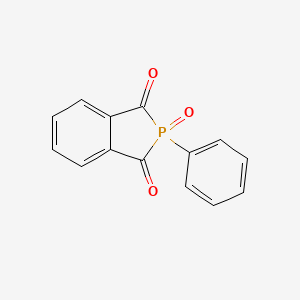
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)

